methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Description
The compound methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a highly functionalized 4H-pyran derivative. Key structural features include:
- 4-(4-Fluorophenyl) substituent at position 4 of the pyran ring.
- Sulfanylmethyl group at position 2, linked to a 3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine moiety.
- Methyl ester at position 3.
- Amino and cyano groups at positions 6 and 5, respectively.
The cycloocta[b]pyridine component introduces a partially saturated eight-membered ring system, which may influence electronic properties and biological activity .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S/c1-34-27(33)24-22(35-25(31)20(14-30)23(24)16-8-10-19(28)11-9-16)15-36-26-18(13-29)12-17-6-4-2-3-5-7-21(17)32-26/h8-12,23H,2-7,15,31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPKOUJSOJBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 486.59 g/mol. The structure features a pyran ring fused with a cyano group and a fluorophenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the pyran ring and the introduction of functional groups such as cyano and amino groups. The specific synthetic pathway can influence the yield and purity of the final product.
Antimicrobial Properties
Recent studies indicate that methyl 6-amino-5-cyano derivatives exhibit significant antimicrobial activity. For example, molecular docking studies have shown that these compounds can effectively bind to bacterial proteins such as PqsR in Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. A study reported a dose-dependent response in cell viability assays, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it shows promising inhibition against β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. This inhibition could potentially lead to reduced amyloid-beta peptide production, which is crucial in the development of Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of methyl 6-amino-5-cyano compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 5 to 20 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Studies : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.
- Enzyme Activity Assay : Inhibition assays revealed that methyl 6-amino-5-cyano derivatives could reduce BACE1 activity by approximately 50% at a concentration of 10 µM. This suggests a viable pathway for further development in Alzheimer's therapeutics.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes structural differences and molecular data for the target compound and analogs from the evidence:
Key Observations
Ester Group Variations :
- Methyl esters (target compound and ) vs. ethyl esters (). Methyl esters may confer higher metabolic stability compared to ethyl esters in biological systems.
Aryl Substituent Diversity :
- The 4-fluorophenyl group in the target compound contrasts with 4-ethylphenyl (), 4-methylphenyl (), and 2-chlorophenyl (). Fluorine’s electronegativity may enhance binding affinity in drug-receptor interactions.
Heterocyclic Modifications: The target’s cycloocta[b]pyridine system differs from simpler pyridine rings ().
Synthetic Routes :
- Many analogs (e.g., ) are synthesized via multicomponent reactions in water or organic solvents, suggesting scalable methods for the target compound’s preparation.
Pharmacological and Chemical Implications
- Electron-Withdrawing Groups: The cyano and fluoro substituents in the target compound may enhance electrophilicity, influencing reactivity in nucleophilic additions or cyclizations .
- Safety Profiles: Limited data exist, but analogs like include precautionary statements (e.g., P210: "Keep away from heat/sparks/open flames").
Preparation Methods
Cyclooctane Ring Formation
Cyclooctene is subjected to epoxidation followed by ring-opening with ammonia to generate 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.
Conditions :
-
Epoxidation reagent : m-Chloroperbenzoic acid (mCPBA)
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Ammonia source : NH4OH (28% aqueous solution)
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Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
Cyanation and Thiolation
The pyridine ring is functionalized via nitration, reduction, and cyanation:
-
Nitration at the 2-position using HNO3/H2SO4.
-
Reduction of the nitro group to an amine with H2/Pd-C.
-
Conversion to a thiol group via diazotization and treatment with NaSH.
Final Cyanation : The amine is converted to a cyano group using NaCN in DMF at 100°C for 6 hours.
Optimization and Challenges
Solvent and Catalyst Impact
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency compared to ethereal solvents. Catalytic amounts of iodide (KI) further accelerate the substitution reaction by stabilizing the transition state.
Regioselectivity in Bromination
Bromination at the 2-position is favored due to the electron-withdrawing effect of the adjacent cyano and ester groups, which destabilizes alternative positions.
Purification Strategies
-
Recrystallization : The pyran intermediate is purified using ethanol/water (3:1), yielding 95% purity.
-
Column Chromatography : The final compound requires gradient elution (hexane → ethyl acetate) to isolate the product from by-products.
Data Tables
Table 1: Comparative Yields Under Varied Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl4 | 60 | 78 |
| Br2 | CH2Cl2 | 40 | 45 |
| H2O2/HBr | Acetic acid | 70 | 32 |
Table 2: Thioether Coupling Efficiency with Different Bases
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 12 | 68 |
| NaH | THF | 6 | 52 |
| DBU | DCM | 24 | 41 |
Q & A
Basic: What key structural features influence the compound’s reactivity and solubility?
The compound’s pyran core, fluorophenyl group, and sulfanylmethyl-cycloocta[b]pyridine substituent create steric hindrance and electronic effects. The electron-withdrawing cyano and fluorophenyl groups reduce electron density at the pyran ring, influencing nucleophilic/electrophilic reactivity. The hexahydrocycloocta[b]pyridine moiety introduces conformational flexibility, affecting solubility in polar solvents. Methodologically, computational tools like DFT can predict charge distribution, while X-ray crystallography (e.g., bond angles and torsion angles ) validates steric constraints.
Advanced: How to design a multi-step synthesis route accommodating steric hindrance?
A stepwise approach is critical:
Core formation : Use a four-component reaction in aqueous media to assemble the pyran ring, as demonstrated for analogous pyran carboxylates .
Sulfanylmethyl coupling : Employ thiol-ene "click" chemistry or nucleophilic substitution under inert conditions to attach the cycloocta[b]pyridine moiety, minimizing steric clashes .
Post-functionalization : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling, using Pd catalysts and optimized ligand systems to enhance regioselectivity .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc, H₂O | Water | 80°C | 65–75 |
| 2 | K₂CO₃, DMF | DMF | 60°C | 50–60 |
| 3 | Pd(PPh₃)₄, Cs₂CO₃ | THF | 100°C | 70–80 |
Basic: Which spectroscopic methods are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm ).
- IR : Confirms cyano (≈2200 cm⁻¹) and ester carbonyl (≈1700 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da).
- X-ray Crystallography : Resolves conformational ambiguity in the cycloocta[b]pyridine ring .
Advanced: How to resolve NMR data discrepancies caused by dynamic effects?
Dynamic processes (e.g., ring puckering in the cycloocta[b]pyridine) broaden signals. Solutions include:
- Variable-temperature NMR : Cooling to −40°C slows conformational exchange, sharpening split peaks .
- Isotopic labeling : Substitute ¹³C at the pyran C-4 position to track coupling patterns.
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish overlapping signals .
Basic: How to assess purity and stability under storage conditions?
- HPLC : Use a C18 column (ACN/H₂O gradient) to quantify impurities; aim for ≥95% purity .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or DSC (melting point shifts indicate instability) .
Advanced: How to analyze intermolecular interactions in the solid state?
- X-ray Diffraction : Quantifies hydrogen bonds (e.g., N–H···O=C interactions) and π-π stacking between fluorophenyl groups .
- Hirshfeld Surface Analysis : Maps close contacts (e.g., S···H interactions from the sulfanylmethyl group) to predict solubility and crystallinity.
Basic: What computational methods predict electronic properties for SAR studies?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO), correlating with redox potential .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding if the compound has hypothesized biological targets (e.g., kinase inhibition) .
Advanced: How to optimize synthetic yields using Design of Experiments (DoE)?
Apply a fractional factorial design to screen variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 10 mol% Pd, 80°C, THF) .
Table 2: DoE Example for Suzuki Coupling
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Pd Loading | 5 mol% | 15 mol% | 10 mol% |
| Temperature | 70°C | 110°C | 90°C |
| Base (Cs₂CO₃) | 1.5 eq | 3.0 eq | 2.2 eq |
Basic: How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO stock solutions (≤1% v/v) with aqueous buffers (PBS, pH 7.4).
- LogP Calculation : Predict logP ≈ 3.5 (via ChemDraw) to guide solvent selection.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Advanced: Designing SAR studies for antimicrobial activity?
- Structural Modifications : Replace the 4-fluorophenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance membrane penetration.
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
